molecular formula C17H20FNO2 B2986080 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine CAS No. 435345-24-7

2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

Cat. No. B2986080
CAS RN: 435345-24-7
M. Wt: 289.35
InChI Key: ZZYHQLBBNRWMCR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, commonly known as 2-DFPE, is an organic compound with a wide range of applications in scientific research. It is primarily used as an intermediate in the synthesis of various compounds and has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Metabolic Characterization

  • In Vitro Metabolism in Human Hepatocytes : A study by Kim et al. (2019) explored the metabolism of a similar compound, 25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine), in human hepatocytes using liquid chromatography-mass spectrometry. They found extensive metabolism into various metabolites, such as hydroxylation, O-demethylation, and glucuronidation. The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes (Kim et al., 2019).

Pharmacological Studies

  • Cytochrome P450 Enzymes in Metabolism : Nielsen et al. (2017) researched the involvement of cytochrome P450 enzymes in the metabolism of NBOMe compounds, finding significant involvement of CYP3A4 and CYP2D6 in their metabolism. These findings are relevant to the pharmacokinetics of similar compounds (Nielsen et al., 2017).
  • High Potency at 5-HT2A Receptors : Eshleman et al. (2018) reported that substituted phenethylamines, including NBOMe compounds, are high-potency agonists at 5-HT2A receptors. This insight is crucial for understanding the potential psychoactive effects of related compounds (Eshleman et al., 2018).

Analytical Characterization

  • Analytical Properties in Illicit Substances : Zuba et al. (2013) conducted analytical studies on hallucinogenic substances, including NBOMe derivatives, identifying them in various samples. This research aids in the detection and identification of related compounds in forensic investigations (Zuba et al., 2013).

Toxicology and Safety

  • Cardiotoxicity Evaluation : Yoon et al. (2019) investigated the cardiotoxicity of NBOMe derivatives, including potential impacts on cardiac rhythm, using rat models and in vitro assays. These findings highlight the need for caution in the use of related compounds due to potential adverse cardiac effects (Yoon et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-8-7-13(11-17(16)21-2)9-10-19-12-14-5-3-4-6-15(14)18/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYHQLBBNRWMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

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